4-Methylcyclohex-3-ene-1-carbohydrazide
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Overview
Description
4-Methylcyclohex-3-ene-1-carbohydrazide is an organic compound with the molecular formula C8H14N2O It is a derivative of cyclohexene, featuring a methyl group and a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclohex-3-ene-1-carbohydrazide typically involves the reaction of 4-methylcyclohex-3-ene-1-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbohydrazide group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or distillation, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohex-3-ene-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The methyl and carbohydrazide groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Methylcyclohex-3-ene-1-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methylcyclohex-3-ene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohex-3-ene-1-carboxylic acid: Similar in structure but lacks the carbohydrazide group.
Methyl 4-methylcyclohex-3-ene-1-carboxylate: An ester derivative with different chemical properties.
3-Methylcyclohex-4-ene-1,2-dicarboxylic acid: Contains additional carboxylic acid groups, leading to different reactivity.
Uniqueness
4-Methylcyclohex-3-ene-1-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking the carbohydrazide group .
Properties
CAS No. |
708976-21-0 |
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Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-methylcyclohex-3-ene-1-carbohydrazide |
InChI |
InChI=1S/C8H14N2O/c1-6-2-4-7(5-3-6)8(11)10-9/h2,7H,3-5,9H2,1H3,(H,10,11) |
InChI Key |
VJFDOHXQQJGBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(=O)NN |
Origin of Product |
United States |
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